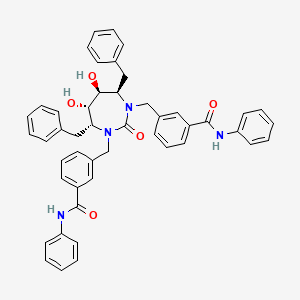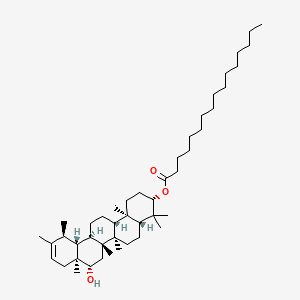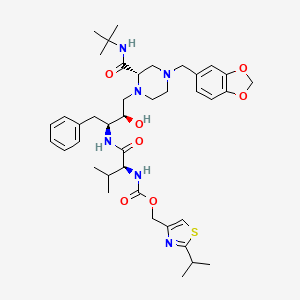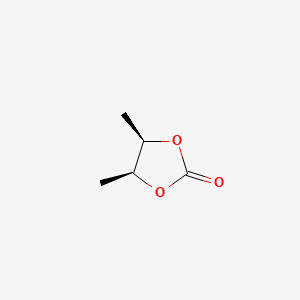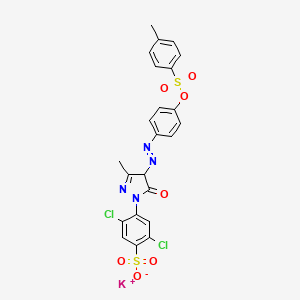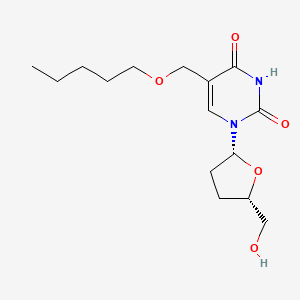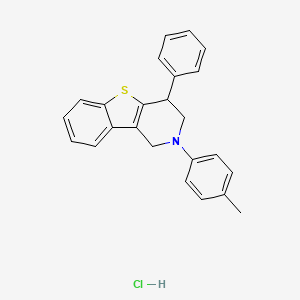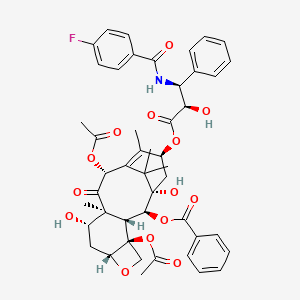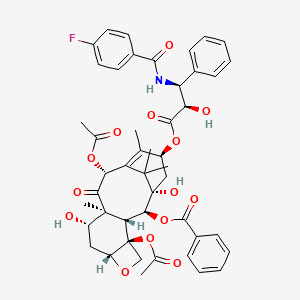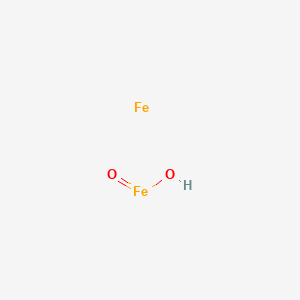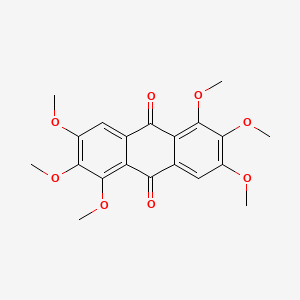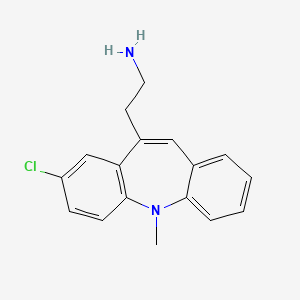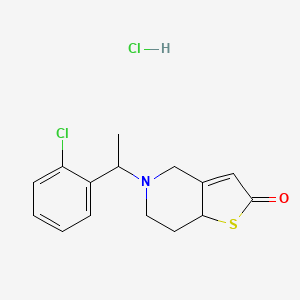
5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride is a complex organic compound with a unique structure that includes a thieno[3,2-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride typically involves multiple steps, including cyclization and annulation reactions. One common method involves the formation of a thieno[3,2-c]pyridine ring system through intramolecular cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Halogenation or alkylation at specific positions on the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Aplicaciones Científicas De Investigación
5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thieno[3,2-c]pyridine derivatives and related heterocyclic compounds with comparable structures and properties.
Uniqueness
What sets 5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride apart is its unique combination of a thieno[3,2-c]pyridine core with a chlorophenyl group, which may confer distinct pharmacological properties and reactivity.
Propiedades
Número CAS |
83427-62-7 |
|---|---|
Fórmula molecular |
C15H17Cl2NOS |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
5-[1-(2-chlorophenyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C15H16ClNOS.ClH/c1-10(12-4-2-3-5-13(12)16)17-7-6-14-11(9-17)8-15(18)19-14;/h2-5,8,10,14H,6-7,9H2,1H3;1H |
Clave InChI |
FOXXNEHCJPUSIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


